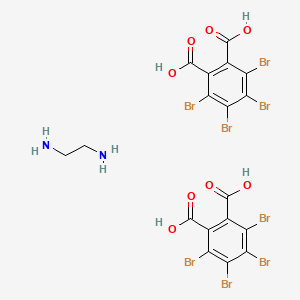

Ethylenediamine tetrabromophthalate

Description

Ethylenediamine tetrabromophthalate (EDTBP) is a brominated organic compound hypothesized to function as a flame retardant or intermediate in specialized syntheses. Brominated compounds like tetrabromobisphenol A (TBBPA) and tetrabromoethane share functional groups with EDTBP, implying comparable reactivity and environmental behavior .

Properties

CAS No. |

66046-78-4 |

|---|---|

Molecular Formula |

C18H12Br8N2O8 |

Molecular Weight |

1023.5 g/mol |

IUPAC Name |

ethane-1,2-diamine;3,4,5,6-tetrabromophthalic acid |

InChI |

InChI=1S/2C8H2Br4O4.C2H8N2/c2*9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;3-1-2-4/h2*(H,13,14)(H,15,16);1-4H2 |

InChI Key |

YBHJNOXBYJUFRP-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)N.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediamine tetrabromophthalate can be synthesized through a multi-step process involving the bromination of phthalic acid derivatives. The typical synthetic route involves the reaction of phthalic anhydride with bromine in the presence of a catalyst to form tetrabromophthalic anhydride. This intermediate is then reacted with ethylenediamine under controlled conditions to yield this compound. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistent quality and high yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethylenediamine tetrabromophthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert this compound to less brominated derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrabromophthalic acid derivatives, while substitution reactions can produce a variety of functionalized phthalate compounds .

Scientific Research Applications

Ethylenediamine tetrabromophthalate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.

Biology: The compound’s brominated structure makes it useful in studying halogenated biomolecules and their interactions.

Medicine: Research is ongoing into its potential use in drug development, particularly in designing brominated pharmaceuticals.

Industry: this compound is employed as a flame retardant in various materials due to its high bromine content

Mechanism of Action

The mechanism of action of ethylenediamine tetrabromophthalate involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of stable complexes with metal ions and other molecules. The compound’s ability to chelate metal ions makes it effective in applications such as catalysis and metal ion sequestration .

Comparison with Similar Compounds

Key Observations :

- EDTBP’s high melting/boiling points align with brominated aromatics (e.g., TBBPA) and ethylenediamine salts, suggesting thermal stability suitable for flame-retardant applications .

- Its vapor pressure is likely lower than tetrabromoethane due to larger molecular size, reducing volatility .

Environmental and Health Profiles

- Persistence : Brominated aromatics like TBBPA exhibit low biodegradability, with half-lives >100 days in soil. EDTBP likely shares this persistence, necessitating stringent disposal protocols .

- EDTBP’s decomposition products may include brominated dioxins, akin to tetrachlorodibenzo-p-dioxin (CAS 41903-57-5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.